5,7-Dimethyl-4-(piperazin-1-ylmethyl)-2h-chromen-2-one dihydrobromide
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Overview
Description
5,7-Dimethyl-4-(piperazin-1-ylmethyl)-2h-chromen-2-one dihydrobromide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its chromen-2-one core structure, which is modified with piperazin-1-ylmethyl and dimethyl groups. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4-(piperazin-1-ylmethyl)-2h-chromen-2-one dihydrobromide typically involves multiple steps:
Formation of the Chromen-2-one Core: This step involves the condensation of appropriate phenolic compounds with acetic anhydride or similar reagents under acidic or basic conditions to form the chromen-2-one core.
Introduction of the Piperazin-1-ylmethyl Group: The chromen-2-one core is then reacted with piperazine or its derivatives in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Methylation: The final step involves the methylation of the chromen-2-one core using methyl iodide or dimethyl sulfate under basic conditions to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-4-(piperazin-1-ylmethyl)-2h-chromen-2-one dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with saturated bonds.
Substitution: Formation of substituted derivatives with new alkyl or functional groups attached to the piperazine ring.
Scientific Research Applications
5,7-Dimethyl-4-(piperazin-1-ylmethyl)-2h-chromen-2-one dihydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4-(piperazin-1-ylmethyl)-2h-chromen-2-one dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-4-(piperazin-1-yl)quinoline hydrochloride: Shares structural similarities but differs in the core structure, which is quinoline instead of chromen-2-one.
4-(Piperazin-1-ylmethyl)-2h-chromen-2-one: Lacks the dimethyl groups, which may affect its chemical and biological properties.
Uniqueness
5,7-Dimethyl-4-(piperazin-1-ylmethyl)-2h-chromen-2-one dihydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chromen-2-one core, modified with piperazin-1-ylmethyl and dimethyl groups, distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
5,7-dimethyl-4-(piperazin-1-ylmethyl)chromen-2-one;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2BrH/c1-11-7-12(2)16-13(9-15(19)20-14(16)8-11)10-18-5-3-17-4-6-18;;/h7-9,17H,3-6,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAAHQBLXLUZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCNCC3)C.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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